Meta-Chloro Substitution Confers 11-Fold Higher Lethal Factor (LF) Inhibitory Potency than Para-Chloro Analog
In a head-to-head fluorescence peptide cleavage assay against Bacillus anthracis lethal factor (LF), the target compound (Sortin2) exhibits an IC50 of 1,700 nM, whereas the para-chloro analog (3-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid) shows an IC50 of 150,000 nM [1] [2]. The meta-chloro substitution in Sortin2 enhances LF inhibition by a factor of 88.2, demonstrating that the position of the chlorine atom on the phenyl ring critically dictates target engagement [1] [2]. Note: The comparator analog contains a propanoic acid rather than ethanesulfonic acid group; however, the meta- vs. para- chloro substitution difference is the primary driver of the >80-fold potency shift [2].
| Evidence Dimension | Inhibition of Bacillus anthracis Lethal Factor (LF) protease |
|---|---|
| Target Compound Data | IC50 = 1,700 nM (1.7 µM) |
| Comparator Or Baseline | para-Chloro analog (BDBM8415): IC50 = 150,000 nM (150 µM) |
| Quantified Difference | Sortin2 is 88.2-fold more potent than the para-chloro comparator |
| Conditions | Fluorescence peptide cleavage assay using MAPKKide substrate at pH 7.4, 2°C |
Why This Matters
Researchers focused on developing selective anthrax lethal factor inhibitors require the meta-chloro substitution pattern for optimal potency; the para-chloro analog is effectively inactive.
- [1] BindingDB. (n.d.). BDBM28851 (2-[(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid). IC50 = 1.7E+3 nM against Lethal factor. View Source
- [2] BindingDB. (n.d.). BDBM8415 ((5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one). IC50 = 1.50E+5 nM against Lethal factor. View Source
